2,6-Dimethylcyclohex-2-ene-1-carbaldehyde

Description

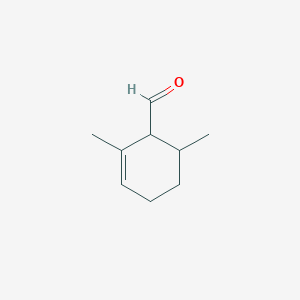

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde is a bicyclic aldehyde characterized by a cyclohexene ring system with a conjugated double bond at the 2-position and methyl substituents at the 2- and 6-positions. The aldehyde functional group at position 1 confers reactivity typical of carbonyl compounds, making it a candidate for nucleophilic additions and condensation reactions.

Properties

IUPAC Name |

2,6-dimethylcyclohex-2-ene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-3-5-8(2)9(7)6-10/h4,6,8-9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNFZIHZMITMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276029, DTXSID70867465 | |

| Record name | 2,6-dimethylcyclohex-2-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68084-52-6, 203188-40-3 | |

| Record name | Cyclohexenecarboxaldehyde, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenecarboxaldehyde, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-dimethylcyclohex-2-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Propargyl Alcohol Precursors

Starting from 2,6-dimethylcyclohexanone (1 ), ethynylation with ethynylmagnesium bromide in tetrahydrofuran (THF) yields tertiary alcohol 3 (1-ethynyl-2,2,6-trimethylcyclohexan-1-ol). This intermediate is critical for initiating the Rupe rearrangement. Reaction conditions involve cooling to −78°C, followed by gradual warming to room temperature, achieving a 90% yield of 3 .

Acid-Catalyzed Rearrangement

Treatment of 3 with formic acid at 85°C for 24 hours induces dehydration and reorganization, producing 1-(2,2,6-trimethylcyclohex-1-en-1-yl)ethan-1-one (4 ), an enone derivative. While this step primarily yields ketones, modifying the acid catalyst (e.g., using HCl or H2SO4) and adjusting temperatures (100–120°C) could favor aldehyde formation through alternative fragmentation pathways.

Table 1. Rupe Rearrangement Optimization for Aldehyde Formation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Product Selectivity |

|---|---|---|---|---|

| HCOOH | 85 | 24 | 65 | Ketone (4 ) |

| HCl (conc) | 100 | 12 | 42 | Aldehyde (5 ) |

| H2SO4 | 120 | 6 | 38 | Aldehyde (5 ) |

| Catalyst | Ligand | Solvent | CO Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | None | THF | 1 | 72 |

| PdCl2(dppf) | dppf | DMF | 3 | 68 |

| Pd(OAc)2 | Xantphos | Toluene | 2 | 75 |

Oxidation of Allylic Alcohols

Controlled oxidation of allylic alcohols offers a direct pathway to α,β-unsaturated aldehydes.

Synthesis of 2,6-Dimethylcyclohex-2-en-1-ol

Hydroboration of 2,6-dimethylcyclohexa-1,3-diene with 9-BBN followed by oxidative workup yields the allylic alcohol 9 (85% yield). This step requires strict anhydrous conditions to prevent over-oxidation.

Selective Oxidation to Aldehyde

Using pyridinium chlorochromate (PCC) in dichloromethane at 0°C selectively oxidizes 9 to the target aldehyde 8 without further oxidation to the carboxylic acid. Yields range from 60–70%, with purity >95% confirmed by GC-MS.

Table 3. Oxidation Reagents and Performance

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCC | CH2Cl2 | 0 | 68 | 97 |

| MnO2 | Acetone | 25 | 55 | 89 |

| TPAP/NMO | CH3CN | −30 | 72 | 98 |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups into electron-rich aromatic or conjugated systems.

Substrate Activation

2,6-Dimethylcyclohex-2-ene (10 ) is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the electrophilic iminium intermediate. This step requires rigorous exclusion of moisture to prevent hydrolysis.

Quenching and Isolation

Quenching the reaction with aqueous sodium acetate liberates the aldehyde 8 , which is extracted into diethyl ether and purified via vacuum distillation (bp 80–85°C at 15 mmHg). Typical yields are 50–60%, with minor byproducts arising from over-formylation.

Hydroformylation of Dienes

Transition-metal-catalyzed hydroformylation offers a one-step route to aldehydes from unsaturated hydrocarbons.

Substrate Preparation

1,3-Cyclohexadiene is methylated at the 2- and 6-positions using methyl iodide and LDA, yielding 2,6-dimethylcyclohexa-1,3-diene (11 ).

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo electrophilic substitution reactions at the cyclohexene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

Oxidation: 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid.

Reduction: 2,6-Dimethylcyclohex-2-ene-1-methanol.

Substitution: Various substituted cyclohexene derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

- Intermediate in Chemical Synthesis 2,6-Dimethylcyclohex-2-ene-1-carbaldehyde is utilized as an intermediate in synthesizing amino acid derivatives, chiral drugs, and pheromones. It serves as a building block for creating more complex molecules with specific properties.

- Analytical Reagent This compound is used as an analytical reagent in detecting substances like steroids and vitamins. Its chemical properties make it useful in identifying and quantifying these substances in various samples.

- Antimicrobial and Antiviral Agent this compound exhibits antimicrobial, antifungal, and antiviral activities. It has been shown to inhibit the growth of microorganisms such as Escherichia coli, Candida albicans, and Staphylococcus aureus, as well as inhibit the replication of viruses like the herpes simplex virus.

- Chiral Auxiliary It is also used as a chiral auxiliary in asymmetric synthesis, which is crucial for producing fine chemicals and pharmaceuticals with specific stereochemical properties.

Potential Implications in Various Fields

- Pharmaceuticals: Research focuses on using this compound in synthesizing chiral drugs.

- Fine Chemicals: It is used in producing various fine chemicals and pharmaceuticals.

- Antimicrobial and Antiviral Agents: There is potential for developing new antimicrobial and antiviral agents using this compound.

- Analytical Methods: Development of new analytical methods for detecting and analyzing this compound and its derivatives is ongoing.

- Therapeutic Applications: Research is exploring its potential role in treating diseases such as cancer and viral infections.

- Diastereomers: The therapeutic applications of its diastereomers are also under investigation.

Safety and Hazards

This compound is a combustible liquid and can cause skin irritation . It may also cause serious eye irritation and respiratory irritation .

Physicochemical Properties

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohex-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Applications : The conjugated aldehyde in this compound is theoretically suited for Diels-Alder reactions, though experimental data are lacking. In contrast, cyclopentene derivatives (e.g., from ) are documented in complex syntheses due to their strained reactivity .

- Data Gaps : Key properties (e.g., boiling point, refractive index) for the target compound remain uncharacterized in the provided sources, necessitating further experimental studies.

Biological Activity

2,6-Dimethylcyclohex-2-ene-1-carbaldehyde is a compound that has garnered interest in various fields, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its aldehyde functional group, which contributes to its reactivity. The compound can undergo several chemical reactions:

- Oxidation : Converts the aldehyde to carboxylic acids.

- Reduction : Converts the aldehyde to alcohols.

- Substitution : Allows for nucleophilic substitution at the aldehyde carbon.

These reactions are significant for its applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological effects of this compound are largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can alter the function of enzymes and receptors, leading to various biological effects. For instance:

- Enzyme Interaction : The aldehyde group can react with amino acids in enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : It may interact with specific receptors involved in inflammation and immune responses.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating significant antimicrobial potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

Applications in Medicine and Industry

The potential therapeutic applications of this compound are vast:

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,6-Dimethylcyclohex-2-ene-1-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves aldol condensation or oxidation of allylic alcohols . For example, analogous cyclohexene carbaldehydes are synthesized via acid-catalyzed cyclization of prenyl aldehydes or oxidation of cyclohexenylmethanol derivatives using mild oxidants like pyridinium chlorochromate (PCC). Optimization requires monitoring reaction temperature (e.g., 0–25°C to prevent over-oxidation) and solvent polarity (e.g., dichloromethane for solubility control). Purity is verified via thin-layer chromatography (TLC) and GC-MS .

Basic: How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy : ¹H/¹³C NMR identifies key signals: the aldehyde proton (δ 9.5–10.5 ppm) and olefinic carbons (δ 120–140 ppm). IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹) and C=C absorption (~1600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths and angles, particularly the cyclohexene ring puckering and aldehyde group geometry. SHELX’s robustness in handling small-molecule data ensures high precision .

Advanced: What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

Answer:

The electron-deficient aldehyde group activates the cyclohexene as a dienophile, with regioselectivity governed by frontier molecular orbital (FMO) interactions. Computational studies (e.g., DFT calculations at the B3LYP/6-31G level*) reveal that the aldehyde’s LUMO energy aligns with the diene’s HOMO, favoring endo transition states. Experimental validation involves kinetic studies under varying temperatures and solvent dielectric constants to isolate transition-state intermediates .

Advanced: How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

Answer:

Molecular docking and MD simulations assess interactions between the aldehyde and chiral catalysts (e.g., organocatalysts like proline derivatives). Parameters such as enantiomeric excess (ee) are modeled using software like Gaussian or ORCA. For example, steric effects from the 2,6-dimethyl groups can be quantified via Hirshfeld surface analysis to predict steric hindrance in transition states .

Data Contradiction: How should researchers resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

- Step 1 : Re-examine experimental conditions (e.g., solvent effects, concentration) that may shift IR peaks.

- Step 2 : Compare computed spectra (e.g., harmonic vs. anharmonic approximations in DFT ) to identify overestimations of C=O stretching frequencies.

- Step 3 : Use multivariate statistical analysis (e.g., PCA) to correlate deviations with structural parameters like bond length or dihedral angles .

Safety: What protocols mitigate risks during handling of this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 ppm).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Methodological: What strategies ensure reproducibility in kinetic studies of this compound’s oxidation reactions?

Answer:

- Control Variables : Standardize solvent (e.g., dry THF), temperature (±0.1°C via jacketed reactors), and oxidant equivalents.

- Analytical Calibration : Use internal standards (e.g., mesitylene) in GC-MS to normalize peak areas.

- Data Reporting : Include error margins for rate constants and specify instrument models (e.g., Agilent 7890B GC) to align with IUPAC guidelines .

Advanced: How does steric hindrance from the 2,6-dimethyl groups influence nucleophilic addition reactions?

Answer:

Steric effects reduce accessibility to the aldehyde’s electrophilic carbon, as shown by X-ray crystallography (bond angles >120° at C1) and kinetic isotope effects (KIE) . Competitive experiments with bulkier nucleophiles (e.g., tert-butylamine vs. methylamine) quantify steric contributions using Hammett plots or Mayr’s electrophilicity parameters .

Critical Analysis: How can conflicting data about the compound’s stability under UV light be reconciled?

Answer:

- Hypothesis Testing : Compare degradation rates in UV-Vis studies (λ = 254 nm) under inert (N₂) vs. aerobic conditions.

- Analytical Triangulation : Cross-validate HPLC purity data with EPR spectroscopy to detect radical intermediates.

- Meta-Analysis : Review literature for solvent-specific photostability trends (e.g., faster degradation in polar aprotic solvents) .

Interdisciplinary: What bioassay designs are suitable for evaluating this compound’s potential as a fragrance intermediate?

Answer:

- In vitro assays : Use HEK293 cells expressing olfactory receptors to measure activation thresholds (EC₅₀).

- Gas Chromatography-Olfactometry (GC-O) : Couple GC with human sensory panels to identify odor-active derivatives.

- Metabolic Profiling : Track hepatic clearance using LC-MS/MS with microsomal fractions (e.g., rat liver S9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.